Product packaging for C22H23F2N5O5(Cat. No.:)

C22H23F2N5O5

Cat. No.: B12624475
M. Wt: 475.4 g/mol
InChI Key: AMJRAZWMOQMMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of C22H23F2N5O5 as a Research Molecule

Capivasertib's primary significance lies in its ability to selectively target and inhibit all three isoforms of the AKT serine/threonine kinase (AKT1, AKT2, and AKT3). nih.govecancer.org The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers, with alterations found in over half of breast tumors. nih.gov These alterations can include mutations in genes such as PIK3CA, AKT1, and loss or mutation of the tumor suppressor PTEN. nih.gov

As an ATP-competitive inhibitor, Capivasertib has been instrumental in preclinical studies to understand the therapeutic potential of targeting the AKT node in various cancer models. nih.gov Research has demonstrated its efficacy in inhibiting the growth of a wide array of human tumor xenografts. aacrjournals.org Furthermore, its use in research has helped to elucidate the relationship between specific genetic backgrounds, such as PIK3CA and PTEN mutations, and the sensitivity of tumors to AKT inhibition. astrazeneca.com The molecule serves as a critical probe for exploring mechanisms of resistance to other cancer therapies, particularly endocrine treatments in breast cancer. aacrjournals.org

Historical Context of this compound Research

The development of Capivasertib is a noteworthy example of successful collaboration between academic and pharmaceutical research. The journey began with research conducted at The Institute of Cancer Research (ICR), which has a long-standing interest in Protein Kinase B (PKB, also known as AKT) as a cancer drug target. icr.ac.uk A pivotal moment was the determination of AKT's 3D crystal structure, which laid the groundwork for designing a chemical compound to block its function. icr.ac.uk

The initial discovery process involved a collaboration between the ICR, Astex Therapeutics, and Cancer Research Technology Limited, which was later advanced by AstraZeneca. aacrjournals.orgicr.ac.uk The starting point was a small molecular fragment, 7-azaindole, shown to bind to the ATP-binding pocket of AKT. icr.ac.uk Researchers progressively built upon this fragment, creating more complex and potent compounds. icr.ac.uk This led to the development of prototype drugs like CCT128930 and CCT129254, which demonstrated promising selectivity and activity in preclinical models. icr.ac.uk

AstraZeneca licensed the program and further refined the chemical structure, leading to the creation of AZD5363 (now Capivasertib). icr.ac.ukacs.org This iteration was crucial as it improved upon its predecessors by increasing potency and reducing off-target effects, such as binding to the hERG ion channel. icr.ac.uk The compound was selected for clinical development in January 2010, and the first Phase I safety trials in patients with advanced solid tumors began in April 2011. icr.ac.uk

Research Findings and Compound Data

Preclinical research has extensively characterized the activity of this compound.

Detailed Research Findings:

In vitro kinase assays confirmed that Capivasertib inhibits all AKT isoforms with a potency of less than 10 nM. astrazeneca.com Cellular assays showed it inhibited the phosphorylation of key AKT substrates, such as PRAS40 and GSK3β, with a potency of approximately 0.3 to 0.8 µM. astrazeneca.com In a large panel of 182 cancer cell lines, Capivasertib monotherapy inhibited the proliferation of 41 lines with a potency of less than 3 µM. astrazeneca.com

In vivo studies using xenograft models demonstrated that oral administration of Capivasertib led to a dose-dependent inhibition of tumor growth. aacrjournals.orgastrazeneca.com The research also highlighted its ability to enhance the antitumor activity of other therapeutic agents, including HER2 inhibitors and docetaxel (B913) in breast cancer models. aacrjournals.orgaacrjournals.org Gene expression analysis in response to the compound has pointed to potential feedback loops involving pathways like ERBB2-ERBB3 and ERK5, driven by MYC. aacrjournals.org

Compound Data Table

IdentifierValue
Chemical FormulaThis compound
Molecular Weight475.4 g/mol
Common NameCapivasertib
Research NameAZD5363
Mechanism of ActionPan-AKT kinase inhibitor

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23F2N5O5 B12624475 C22H23F2N5O5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23F2N5O5

Molecular Weight

475.4 g/mol

IUPAC Name

ethyl 1-[5-[(3,4-difluorophenyl)carbamoyl]-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate

InChI

InChI=1S/C22H23F2N5O5/c1-2-34-21(33)11-4-3-7-29(10-11)22-27-18-17(20(32)28-22)13(9-16(30)26-18)19(31)25-12-5-6-14(23)15(24)8-12/h5-6,8,11,13H,2-4,7,9-10H2,1H3,(H,25,31)(H2,26,27,28,30,32)

InChI Key

AMJRAZWMOQMMDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C2=NC3=C(C(CC(=O)N3)C(=O)NC4=CC(=C(C=C4)F)F)C(=O)N2

Origin of Product

United States

Chemical Synthesis and Derivation of C22h23f2n5o5

Synthetic Routes for C22H23F2N5O5

The construction of the Delafloxacin molecule is a multi-step process that has been approached through various synthetic strategies. These routes primarily focus on the efficient assembly of the core quinolone structure and the introduction of its key functional groups.

Precursor-Based Synthesis

The synthesis of Delafloxacin has been well-documented through various precursor-based approaches, with several key starting materials being utilized. These methods involve the systematic construction of the fluoroquinolone core followed by the introduction of the necessary side chains.

One prominent synthetic route commences with 2,4,5-trifluorobenzoic acid . caymanchem.comnewdrugapprovals.org This precursor undergoes a series of reactions to build the quinolone scaffold. A multi-kilogram scale synthesis disclosed by Abbott Laboratories highlights a process that starts with this trifluorinated benzoic acid derivative. sci-hub.se The synthesis involves a sequence of steps including condensation and cyclization to form the core heterocyclic system. newdrugapprovals.org

Another widely reported precursor is ethyl 3-chloro-2,4,5-trifluorobenzoylacetate . google.com A patented method describes a "one-pot" reaction sequence starting from this compound, which involves condensation, substitution, cyclization, a second substitution, and finally hydrolysis to yield Delafloxacin. google.com This approach is noted for its simplified reaction conditions and improved efficiency, making it suitable for industrial-scale production. google.com

A common strategy in these syntheses involves the reaction of a functionalized quinolone core with 3-hydroxyazetidine hydrochloride . sci-hub.se The formation of the quinolone core itself is a critical step, often achieved through a Lewis acid-promoted cyclization. newdrugapprovals.org The subsequent attachment of the 3-hydroxyazetidine at the C-7 position and the 6-amino-3,5-difluoropyridin-2-yl group at the N-1 position are key transformations in the final stages of the synthesis.

The following table summarizes the key precursors and their roles in the synthesis of Delafloxacin:

PrecursorRole in SynthesisRelevant Synthetic Approach
2,4,5-Trifluorobenzoic AcidStarting material for the formation of the fluoroquinolone core.Multi-step synthesis involving the construction of the bicyclic quinolone system. caymanchem.comnewdrugapprovals.org
Ethyl 3-chloro-2,4,5-trifluorobenzoylacetateKey starting material for a one-pot synthesis.Sequential condensation, substitution, and cyclization reactions. google.com
3-Hydroxyazetidine hydrochlorideSource of the C-7 substituent.Nucleophilic substitution reaction with the fluoroquinolone core. sci-hub.se
2,3,5,6-TetrafluoropyridinePrecursor for the N-1 pyridinyl substituent.Reaction with benzylamine (B48309) followed by debenzylation to yield the aminodifluoropyridine intermediate. nih.gov

Derivation from Natural Sources through Chemical Modification

Quinolone antibiotics, including Delafloxacin, are generally considered to be fully synthetic antibacterial agents. nih.gov The initial discovery of the quinolone class was a result of serendipity during the chemical synthesis of the antimalarial drug chloroquine, not from the modification of a natural product. nih.gov A comprehensive review of the origins of new drugs approved between 1981 and 2019 categorizes Delafloxacin as a totally synthetic drug ("S"), indicating that its pharmacophore was not derived from a natural product. acs.org While nature provides a vast library of complex molecules that have inspired many drug discovery programs, there is no evidence in the scientific literature to suggest that Delafloxacin is a semi-synthetic compound derived from a natural precursor. acs.orgnih.gov

Methodological Advancements in this compound Synthesis

The industrial production of Delafloxacin has benefited from several methodological advancements aimed at improving efficiency, purity, and scalability.

Another key innovation is the development of a novel chemoselective chlorination at the C-8 position of the quinolone core. newdrugapprovals.org This late-stage chlorination is a distinctive feature of some Delafloxacin syntheses and allows for the introduction of the chlorine atom on a highly functionalized intermediate. sci-hub.se This regioselective chlorination is crucial for the final structure and biological activity of Delafloxacin.

Furthermore, advancements in purification techniques have been critical for obtaining high-purity Delafloxacin suitable for pharmaceutical use. Patented methods describe the purification of Delafloxacin intermediates to remove impurities that are difficult to eliminate in the final product. google.com One such method involves the crystallization of an intermediate to achieve high purity, which is then hydrolyzed to yield high-purity Delafloxacin. google.com This focus on the purification of precursors is essential for meeting the stringent requirements for medicinal-grade compounds. caymanchem.com

The development of a Lewis acid-promoted cyclization to form the quinolone heterocycle, which can be integrated into a one-pot, three-step sequence of cyclization, coupling, and protection, represents another significant process improvement. newdrugapprovals.org These advancements collectively contribute to a more efficient and robust manufacturing process for Delafloxacin.

Mechanism of Action Studies: in Vitro Perspectives on C22h23f2n5o5

Molecular Targets and Binding Interactions of C22H23F2N5O5

The initial step in understanding the pharmacological profile of any compound is to identify its molecular targets. These are the specific molecules, such as proteins or nucleic acids, with which the compound interacts to produce its biological effect.

Research has identified DNA gyrase as a primary pharmacological target for the spiropyrimidinetrione class of compounds, including this compound. zenodo.org DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. zenodo.org It introduces negative supercoils into DNA, a process vital for relieving torsional stress during these cellular processes. zenodo.org The inhibition of DNA gyrase ultimately thwarts DNA replication, leading to bacterial cell death. zenodo.org

The specific target of SPTs is the DNA gyrase of Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis. zenodo.org This targeted activity makes compounds like this compound promising candidates for the development of new anti-tuberculosis drugs. zenodo.org Notably, SPTs represent a novel scaffold that inhibits this clinically validated target differently from existing drugs, which is a valuable approach to overcoming drug resistance. zenodo.org

While specific ligand-receptor binding assay data for this compound is not detailed in the available literature, the mechanism of interaction has been elucidated through molecular modeling and comparison with other similar compounds. A docking model for SPTs with Mtb DNA gyrase was developed using the crystal structure of Staphylococcus aureus gyrase in complex with a related SPT analogue, QPT-1. zenodo.org

This modeling suggests that the pyrimidinetrione moiety of the SPTs is critical for their potency, forming multiple hydrogen bond interactions within the enzyme's binding site. zenodo.org This part of the molecule extends into a region not occupied by other classes of gyrase inhibitors like fluoroquinolones. zenodo.org The model also indicates that the morpholine (B109124) ring of the SPTs adopts a specific conformation to avoid clashes with the DNA bases. zenodo.org These computational insights provide a structural hypothesis for the binding of this compound to its target.

Cellular Pathway Modulation by this compound

By interacting with its molecular target, a compound can modulate cellular pathways, leading to a physiological response. This can occur through various mechanisms, including enzyme inhibition or activation, or by acting as an agonist or antagonist at a receptor.

This compound functions as an inhibitor of the enzyme DNA gyrase. zenodo.org Specifically, it stabilizes a state where the DNA is double-cleaved, a key step in the enzyme's mechanism. zenodo.org By stabilizing this complex, the compound prevents the re-ligation of the DNA strands, leading to an accumulation of toxic double-strand breaks. zenodo.org

The inhibitory potency of SPTs against Mtb DNA gyrase has been quantified, with some analogues showing high inhibitory potency. zenodo.org This enzymatic inhibition is the core mechanism through which this compound exerts its antibacterial effect on M. tuberculosis. zenodo.org

Below is a table summarizing the inhibitory action of spiropyrimidinetriones:

Compound Class Target Enzyme Mechanism of Inhibition Effect
Spiropyrimidinetriones (including this compound)Mycobacterium tuberculosis DNA gyraseStabilization of the double-cleaved DNA-gyrase complexInhibition of DNA replication

The concepts of agonism and antagonism are typically associated with compounds that bind to receptors and either elicit or block a biological response. An agonist activates a receptor, while an antagonist prevents its activation. msdmanuals.comsigmaaldrich.com These interactions can be competitive, where the agonist and antagonist compete for the same binding site, or noncompetitive, where they bind to different sites. msdmanuals.comsigmaaldrich.com

The primary mechanism of this compound is enzyme inhibition rather than receptor agonism or antagonism in the classical sense. zenodo.org Its target, DNA gyrase, is an enzyme, and the compound directly interferes with its catalytic cycle. zenodo.org Therefore, the terms agonist and antagonist are not directly applicable to the primary mechanism of action of this compound.

In Vitro Models for Mechanism Elucidation of this compound

The elucidation of this compound's mechanism of action relies on various in vitro models. These experimental systems allow for the study of the compound's effects in a controlled environment outside of a living organism.

A key in vitro model used to confirm the on-target activity of spiropyrimidinetriones is a gyrA hypomorph of M. tuberculosis. zenodo.org A hypomorph is a mutant that has a reduced level of gene expression. In this case, the reduced expression of the gyrA gene, which codes for a subunit of DNA gyrase, makes the bacteria hypersusceptible to compounds that target this enzyme. zenodo.org The increased sensitivity of the gyrA hypomorph to SPTs compared to the wild-type strain provides strong evidence that these compounds indeed inhibit Mtb growth by targeting gyrase. zenodo.org

Minimum Inhibitory Concentration (MIC) assays are another crucial in vitro tool. zenodo.org These assays determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. zenodo.org The MIC values for this compound and its analogues against M. tuberculosis provide a quantitative measure of their antibacterial potency. zenodo.org

The following table outlines the in vitro models used in the study of this compound:

In Vitro Model Purpose Key Findings
M. tuberculosis gyrA hypomorphTo confirm the on-target activity of spiropyrimidinetriones.Hypersusceptibility of the hypomorph to SPTs, confirming DNA gyrase as the target. zenodo.org
Minimum Inhibitory Concentration (MIC) assaysTo determine the antibacterial potency of the compound.Provided quantitative data on the concentration of this compound required to inhibit M. tuberculosis growth. zenodo.org
Molecular docking simulationsTo model the binding interaction between the compound and its target.Provided a structural hypothesis for the binding of SPTs to Mtb DNA gyrase. zenodo.org

Cell Line-Based Assay Systems

While traditional mammalian cell lines are common in many areas of drug discovery, the primary "cell-based" assays for an antibacterial agent like this compound involve the target microorganisms themselves. Research on this compound has utilized both enzymatic and whole-cell bacterial systems to determine its mechanism and potency. acs.org

Initial studies on the spiropyrimidinetrione class involved in vitro assays to measure the direct inhibition of DNA gyrase. acs.org The compound this compound was specifically evaluated for its inhibitory activity against the DNA gyrase from Mycobacterium tuberculosis (Mtb). acs.org This is typically done through supercoiling assays, where the ability of the enzyme to convert relaxed plasmid DNA into its supercoiled form is measured in the presence of the inhibitor. nih.gov

Following enzymatic assays, the compound's activity was assessed in whole-cell bacterial assays. This involves determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria. The activity of this compound was tested against M. tuberculosis as the primary target, as well as other bacteria like Staphylococcus aureus and Escherichia coli to assess its spectrum of activity. acs.org Such screenings help to establish potency and selectivity. For instance, related compounds in the spiropyrimidinetrione class, like Zoliflodacin, have been tested against laboratory-derived bacterial strains that overproduce specific efflux pumps to determine if the compound is a substrate for these resistance mechanisms. acs.org

The table below summarizes the reported in vitro inhibitory activities for compound this compound. acs.org

Assay TypeTargetMeasurementResult
Enzymatic AssayM. tuberculosis DNA GyraseIC₅₀0.007 µM
Whole-Cell AssayM. tuberculosisMIC0.05 µM
Whole-Cell AssayS. aureusMIC>50 µM
Whole-Cell AssayE. coliMIC>50 µM

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium.

Primary Cell Culture Models

To date, published research has not specifically detailed the use of primary cell culture models in the evaluation of this compound. However, for an antitubercular agent, primary cell cultures are essential for modeling the host-pathogen interactions that occur during a human infection. M. tuberculosis primarily infects and resides within macrophages. nih.govnih.gov

Therefore, relevant primary cell models for studying a compound like this compound would include:

Primary Macrophages: Bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages are standard models. nih.govnih.gov These cells can be infected with M. tuberculosis in vitro to study the intracellular efficacy of a compound, its ability to penetrate the macrophage, and its effect on the survival of the bacteria within this intracellular niche. nih.gov

Primary Human Airway Epithelial Cells: These cells can be cultured to form differentiated, polarized monolayers at an air-liquid interface, mimicking the lining of the human respiratory tract. mdpi.com Such models are used to study the initial stages of infection and the host response.

3D Granuloma Models: Advanced models using human PBMCs can be cultured in an extracellular matrix to form structures that mimic the microscopic granulomas characteristic of human tuberculosis. mdpi.com These models allow for the study of complex immune interactions and the efficacy of drugs in a more physiologically relevant three-dimensional structure. mdpi.com

These primary cell systems provide a critical bridge between simple bacterial cultures and more complex in vivo studies. eppendorf.comthermofisher.com

Organ-on-a-Chip Systems in this compound Research

There is no available research describing the use of organ-on-a-chip (OOC) systems for the specific investigation of this compound. OOC technology integrates microfluidics with living cells to create miniaturized models of human organs, offering a way to study human physiology and disease with high fidelity. mdpi.comeuropa.eu

For a compound targeting M. tuberculosis, the most relevant application of this technology is the "lung-on-a-chip." These devices typically feature a microporous membrane separating two microfluidic channels. harvard.eduthno.org Human alveolar epithelial cells are cultured on one side of the membrane and pulmonary endothelial cells on the other, recreating the critical air-blood barrier of the lung's alveoli. thno.org These models can even incorporate mechanical forces that mimic breathing. thno.org Recently, researchers have begun to use these lung-on-a-chip systems to study M. tuberculosis infection, providing an advanced platform to investigate host-pathogen dynamics and evaluate the efficacy of new therapeutics in a functional human organ context. mdpi.com While not yet applied to this compound, these systems represent a frontier in the preclinical evaluation of new antitubercular agents.

Structure Activity Relationship Sar Studies of C22h23f2n5o5 and Its Analogues

Elucidation of Key Structural Features for C22H23F2N5O5 Activity

The potent anti-HCMV activity of Letermovir, with an EC50 in the nanomolar range, is a direct consequence of its specific molecular structure. nih.govacs.org SAR studies have been crucial in identifying the essential components of the molecule responsible for its interaction with the viral terminase complex, which consists of multiple subunits including pUL51, pUL56, and pUL89. mdpi.comdrugbank.com

The molecular architecture of Letermovir can be deconstructed into several key substructural elements, each playing a critical role in its biological function. acs.org A retrosynthetic analysis reveals that the structure can be assembled from three primary building blocks: a fluorinated dihydroquinazoline (B8668462) core, a piperazine (B1678402) linker, and a trifluoromethylanisole moiety. acs.org

The central 3,4-dihydroquinazoline core serves as the scaffold for the entire molecule. nih.govacs.org The fluorine atom at the 8-position of this ring system is a notable feature. The inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a drug candidate. researchgate.net

The piperazine ring acts as a linker, connecting the dihydroquinazoline core to the methoxyphenyl group. acs.org Modifications to this linker can significantly impact the compound's activity.

The (S)-configured C4-acetate side chain on the dihydroquinazoline ring is crucial for the compound's antiviral potency. acs.org

The 2-methoxy-5-(trifluoromethyl)phenyl group attached to the dihydroquinazoline ring system is another key feature. The trifluoromethyl group can influence the compound's binding affinity and pharmacokinetic properties. acs.org

The interaction of Letermovir with the viral terminase complex is complex. While initial studies suggested that resistance-conferring mutations primarily occurred in the pUL56 subunit, subsequent research has identified resistance mutations in pUL51, pUL56, and pUL89. nih.govdrugbank.com This suggests that Letermovir may interact with multiple subunits of the complex or that conformational changes in one subunit can affect the drug's binding to another. nih.gov

Letermovir possesses a single stereogenic center at the C4 position of the dihydroquinazoline ring, and its absolute configuration is (S). acs.org The stereochemistry at this position is critical for the drug's antiviral activity. researchgate.net The specific three-dimensional arrangement of the acetate (B1210297) group is essential for optimal interaction with the target enzyme complex. acs.org

The synthesis of Letermovir often involves a key stereoselective step to establish the correct chirality at the C4 position. researchgate.net For instance, a phase-transfer-catalyzed aza-Michael cyclization has been employed to configure this single stereocenter with high enantioselectivity. researchgate.net Studies on related compounds have also highlighted the pivotal role of stereochemistry in determining biological activity, where one enantiomer can be significantly more active or have a different biological profile than the other. nih.gov

Design and Synthesis of this compound Analogues

The discovery of Letermovir has spurred further research into the design and synthesis of analogues to explore the SAR more deeply and potentially identify compounds with improved properties.

Medicinal chemists employ various strategies to generate analogues of a lead compound like Letermovir. These strategies often involve systematic modifications of the different substructural elements of the molecule. For Letermovir, this includes:

Modification of the Dihydroquinazoline Core: Altering the substitution pattern on the aromatic ring of the dihydroquinazoline, for example, by changing the position or nature of the halogen substituent.

Variation of the Piperazine Linker: Replacing the piperazine ring with other heterocyclic linkers to probe the spatial requirements of the binding pocket.

Alterations to the Phenyl Ring: Modifying the substituents on the phenyl ring attached to the dihydroquinazoline to optimize interactions with the target.

Changes to the C4-Side Chain: Varying the length and chemical nature of the C4-acetate side chain to investigate its role in binding and activity.

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. For Letermovir, a pharmacophore model would identify the key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships that are critical for binding to the CMV terminase complex.

While specific pharmacophore models for Letermovir are not detailed in the provided search results, the elucidation of the key structural features and the impact of stereochemistry provide a strong foundation for developing such models. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors of the CMV terminase complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For Letermovir and its analogues, a QSAR study would involve:

Data Set: A series of Letermovir analogues with their corresponding anti-CMV activities (e.g., EC50 values).

Molecular Descriptors: Calculation of various physicochemical and structural properties (descriptors) for each analogue. These can include electronic, steric, and hydrophobic parameters.

Model Development: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

In-depth Analysis of Structure-Activity Relationship (SAR) Studies for this compound Unfeasible Due to Lack of Publicly Available Research

A thorough investigation of scientific literature and chemical databases reveals a significant gap in publicly available research for the chemical compound this compound. While the compound has been identified as a spiropyrimidinetrione DNA gyrase inhibitor, specific Structure-Activity Relationship (SAR), Quantitative Structure-Activity Relationship (QSAR), and machine learning-based SAR studies focused solely on this molecule and its direct analogues could not be found.

The initial identification of this compound places it within a class of compounds investigated for their potential as antibacterial agents, specifically targeting DNA gyrase. nih.gov This enzyme is crucial for bacterial DNA replication and is a validated target for antibiotic development. nih.govresearchgate.net Research on the broader class of spiropyrimidinetriones has included the synthesis and biological assessment of various analogues to establish general SAR trends. nih.gov These studies are fundamental in medicinal chemistry for optimizing lead compounds to improve properties such as potency, selectivity, and pharmacokinetic profiles. researchgate.netacs.orgsci-hub.se

However, the specific and detailed analysis requested, including 2D and 3D QSAR approaches and the application of machine learning and inductive logic programming to the SAR of this compound, presupposes the existence of a body of research where this specific compound is a central entity. Such studies would typically involve the synthesis of a series of closely related analogues of this compound and the systematic evaluation of their biological activity. The resulting data is then used to build computational models that correlate structural features with activity. fda.gov

Despite extensive searches, no dedicated studies detailing these aspects for this compound were located. General methodologies for 2D and 3D QSAR, as well as the use of machine learning in drug discovery, are well-documented for other chemical series. fda.gov Similarly, inductive logic programming is a known technique in chemoinformatics for deriving SAR rules. However, the application of these powerful computational tools is contingent on the availability of specific experimental data for a compound and its analogues.

Without published research focusing on this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the requested structure and content, which includes detailed research findings and data tables specific to this compound. The creation of such an article would require access to proprietary research data or the execution of new scientific studies.

Therefore, while the compound this compound is known, its detailed SAR profile, as would be explored through QSAR and machine learning, is not available in the public domain.

Pharmacological Characterization of C22h23f2n5o5 in Preclinical Settings Non Human

Pharmacodynamic Studies of Rimegepant (B610484)

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For rimegepant, these studies focused on its interaction with the CGRP receptor and the subsequent biological responses in non-human models.

Target Engagement in Preclinical Models

In vitro studies have demonstrated that rimegepant binds with high affinity to the human CGRP receptor. nih.govmedsinfo.com.au The affinity for the CGRP receptor was found to be significantly higher in humans and cynomolgus monkeys compared to rodents. fda.gov Specifically, the binding affinity (Ki) was 32.9 pM for the human receptor and 59 pM for the cynomolgus monkey receptor, while the values for mouse and rat CGRP receptors were markedly lower at 104,000 nM and 209,000 nM, respectively. fda.gov

Rimegepant also shows selectivity for the CGRP receptor over other related receptors in the calcitonin family. fda.gov While it can antagonize the amylin 1 (AMY1) receptor, it is approximately 30-fold more effective at blocking the CGRP receptor. nih.govresearchgate.net Further testing against a panel of other binding targets, including G-protein coupled receptors, transporters, and ion channels, showed no significant off-target binding at clinically relevant concentrations. fda.gov

In a functional preclinical model, subcutaneous administration of rimegepant in female marmoset monkeys effectively suppressed CGRP-mediated increases in facial blood flow by 75% to 80%. fda.gov

Pharmacokinetic (PK) Investigations of Rimegepant

Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). These characteristics for rimegepant have been assessed in various non-human species.

Absorption and Distribution in Non-Human Organisms

Following oral administration, rimegepant has shown good bioavailability in rats and cynomolgus monkeys. portico.org The time to reach maximum plasma concentration (Tmax) after a single oral dose of 10 mg/kg was 1.7 hours in rats and 3.3 hours in monkeys. fda.gov

The steady-state volume of distribution (Vd) of rimegepant, which indicates how extensively the drug distributes into body tissues, was determined to be 120 L. nih.goveuropa.eupfizermedicalinformation.com Rimegepant is highly bound to plasma proteins, with a binding percentage of approximately 96%. nih.goveuropa.eupfizermedicalinformation.compfizer.com In vitro studies have identified rimegepant as a substrate for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are efflux transporters that can affect drug distribution. medsinfo.com.aupfizer.com

Metabolism and Excretion Pathways in Non-Human Organisms

In vitro studies using human liver microsomes indicate that rimegepant is primarily metabolized by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2C9. nih.goveuropa.eupfizermedicalinformation.compfizer.comnih.gov The main metabolic process is hydroxylation, leading to the formation of mono- and bis-hydroxylated metabolites. nih.govmdpi.com Other minor metabolic pathways include glucuronidation, desaturation, and N-dealkylation. nih.govmdpi.com Importantly, no major metabolites (representing more than 10% of the parent drug) have been detected in plasma. nih.goveuropa.eupfizermedicalinformation.com

Rimegepant is primarily eliminated from the body as an unchanged drug. nih.goveuropa.eu Following administration of radiolabeled rimegepant to healthy male subjects, approximately 78% of the total radioactivity was recovered in the feces and 24% in the urine. pfizermedicalinformation.compfizer.com Unchanged rimegepant accounted for 42% of the dose in feces and 51% in urine. pfizermedicalinformation.compfizer.com

Inter-species Variability in C22H23F2N5O5 PK

Significant inter-species variability has been observed in the pharmacokinetics of rimegepant. fda.gov Following a single intravenous dose of 1 mg/kg, the elimination half-life (t1/2) was 1.8 hours in rats, 3.1 hours in dogs, and 2.8 hours in cynomolgus monkeys. fda.gov The clearance (Cl) rates also varied, with values of 51.0, 7.8, and 12.2 mL/min/kg in rats, dogs, and monkeys, respectively. fda.gov The volume of distribution (Vd) was 2.7 L/kg in rats, 0.9 L/kg in dogs, and 1.2 L/kg in monkeys. fda.gov

This variability is also evident in the binding affinity to the CGRP receptor, which is much lower in rodents compared to primates and humans. fda.gov

Pharmacokinetic Parameters of Rimegepant in Different Species (IV Administration)

Species Half-life (t1/2) (hours) Clearance (Cl) (mL/min/kg) Volume of Distribution (Vd) (L/kg)
Rat 1.8 51.0 2.7
Dog 3.1 7.8 0.9
Cynomolgus Monkey 2.8 12.2 1.2

Data from a single 1 mg/kg intravenous dose. fda.gov

Binding Affinity of Rimegepant to CGRP Receptors in Different Species

Species Binding Affinity (Ki)
Human 32.9 pM
Cynomolgus Monkey 59 pM
Mouse 104,000 nM
Rat 209,000 nM

fda.gov

In Vivo Non-Human Preclinical Models for this compound Research

The preclinical evaluation of novel therapeutic candidates like this compound, a spiropyrimidinetrione DNA gyrase inhibitor, relies heavily on the use of in vivo non-human animal models. zenodo.org These models are indispensable for understanding the compound's behavior in a complex biological system, providing critical data before human trials can be considered. The selection of appropriate animal models is a scientifically driven process guided by regulatory requirements and ethical principles, aiming to use species that are most predictive of human responses. eupati.euabpi.org.uk Current regulatory guidelines typically necessitate safety data from two species, a rodent and a non-rodent, to support the initiation of clinical trials. nc3rs.org.uk

Rodent Models (e.g., Murine)

Rodent models, particularly murine (mouse) models, are foundational in early-stage preclinical research due to their genetic tractability, relatively low cost, and well-characterized physiology. medcraveonline.commdpi.com For the compound this compound, which has demonstrated potent antituberculosis activity, murine models of Mycobacterium tuberculosis (Mtb) infection are of primary importance. zenodo.org These models allow researchers to assess the compound's efficacy in a living organism, which is a critical step in evaluating its potential as a treatment for tuberculosis (TB). zenodo.org

Research on an expanded series of spiropyrimidinetriones, including this compound, utilized a mouse infection model to evaluate in vivo activity. zenodo.org Such studies are essential for determining if the potent in vitro activity of a compound translates to a therapeutic effect within a host. Preclinical murine models are crucial for studying disease development and progression and for evaluating novel therapeutic agents. medcraveonline.com

Table 1: Representative Data from Murine Model Research for Anti-TB Compounds This table illustrates the type of findings generated from in vivo rodent studies for antituberculosis drug candidates like this compound.

ParameterDescriptionExample Finding
Model Type Chronic Mouse Infection ModelC57BL/6 mice infected via aerosol with Mycobacterium tuberculosis.
Research Goal Efficacy AssessmentTo determine the reduction in bacterial load in the lungs and spleen following treatment.
Key Metric Colony-Forming Unit (CFU) ReductionMeasurement of the log10 reduction in Mtb CFU counts in target organs compared to untreated controls.
Outcome In Vivo Activity ConfirmationThe compound demonstrated a statistically significant reduction in bacterial burden, confirming its in vivo efficacy. zenodo.org

This table is a representative example based on standard practices in the field and the available research on spiropyrimidinetriones. zenodo.org

Non-Rodent Models (e.g., Canine, Porcine, Primate)

Following or in parallel with rodent studies, non-rodent models are employed to gather additional safety and pharmacokinetic data. The choice of a non-rodent species—commonly the dog (canine), minipig (porcine), or non-human primate (NHP)—is a critical decision in the drug development process. nc3rs.org.ukaltasciences.com The selection is based on which species' metabolic and physiological characteristics are most relevant to humans for the specific compound being tested. abpi.org.uk For small molecule drugs, metabolic pathways are a primary driver for species selection, with miniature swine showing approximately 70% similarity to humans in key cytochromes and transporters. altasciences.com

While specific research detailing the use of this compound in canine, porcine, or primate models is not publicly available, the use of such models is a standard regulatory expectation for new therapeutic candidates. nc3rs.org.uk For example, dogs are frequently used as the default non-rodent species in general toxicology studies due to extensive historical data. eupati.euabpi.org.uk Non-human primates, such as the rhesus macaque, may be selected when they are uniquely suited to model the human immune system or a specific drug target that is not adequately represented in other species. eupati.eunih.gov

Table 2: Common Non-Rodent Models in Preclinical Research This interactive table outlines common non-rodent species and their typical roles in safety and toxicity studies.

Model SpeciesPrimary Use in Preclinical StudiesKey Considerations for Selection
Canine (Dog) General repeat-dose toxicity studies for small molecules. eupati.euabpi.org.ukWell-established model with extensive historical data; metabolic profile similarity to humans is a key factor. abpi.org.uk
Porcine (Minipig) Dermal/topical toxicity; increasingly used for general toxicology due to physiological similarities to humans. eupati.eualtasciences.comSimilarities in cardiovascular, dental, and skin anatomy and physiology to humans. altasciences.com
Primate (Non-Human) Testing of biologics and immunotherapeutics; used when the drug target is not expressed in other species. eupati.eunc3rs.org.ukHigh genetic homology to humans; essential for evaluating immune system responses. nih.gov
Rabbit Reproductive and developmental toxicology studies (embryo-fetal toxicity). eupati.euOften used as the second species for reproductive toxicity assessment. eupati.eu

Ethical Considerations and Model Selection in Preclinical Research for this compound

The use of animal models in research is governed by stringent ethical guidelines designed to protect animal welfare while advancing scientific knowledge. nih.govscribbr.com A fundamental ethical principle is that the potential benefits of the research must outweigh the harms to the animals involved. nih.govmeetlifesciences.com This requires that preclinical studies are rigorously designed to ensure a high probability of yielding valuable and replicable results. nih.gov

The selection of a specific animal model for a compound like this compound is a complex process that balances scientific need with ethical duties. Key ethical principles guiding this process include the "3Rs":

Replacement: Using non-animal methods whenever possible. mdpi.com

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data. nc3rs.org.uk

Refinement: Modifying procedures to minimize animal pain, suffering, and distress. mdpi.com

The scientific justification for model selection is paramount. Researchers must choose a species that is relevant to the human condition being studied. eupati.eu For an anti-TB drug, this means using a model that can sustain a Mycobacterium tuberculosis infection that mimics aspects of the human disease. zenodo.org For safety and toxicology, the chosen species must metabolize the drug in a way that is comparable to humans to ensure the data is predictive of potential human toxicity. abpi.org.ukaltasciences.com This scientific and ethical evaluation ensures that the use of animals is justified, well-planned, and conducted in a humane manner to generate knowledge that can ultimately improve human health. nih.govsciepub.com

Table 3: Key Ethical Principles in Preclinical Research

PrincipleDescriptionApplication in Research
Social and Clinical Value Research must be designed to answer a specific, valuable scientific question that can contribute to improvements in health. nih.govJustifies the use of animals by ensuring the study aims to generate useful knowledge for society. nih.govnih.gov
Voluntary Participation/Informed Consent While directly applicable to humans, the principle extends to protecting the integrity of the research process and respecting the value of the animal subjects. scribbr.comIn the context of animal research, this translates to rigorous ethical review and oversight by institutional committees.
Favorable Risk-Benefit Analysis The potential risks of harm to animal subjects must be minimized and justified by the potential scientific benefits. meetlifesciences.comRequires careful study design to reduce distress and use the least sentient species capable of providing the necessary data.
Scientific Validity Studies must be methodologically rigorous to ensure that the results are reliable and interpretable. nih.govPoorly designed studies that yield invalid results are inherently unethical as they cause animal harm without benefit. nih.gov

Computational Approaches in C22h23f2n5o5 Research and Drug Discovery

Molecular Modeling and Simulation Techniques for C22H23F2N5O5

Molecular modeling and simulation serve as a cornerstone in understanding the structural and dynamic properties of this compound and its interaction with its biological target, DNA gyrase. frontiersin.org These techniques allow researchers to visualize and analyze molecular behavior at an atomic level, providing a rational basis for drug design and optimization.

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, in this case, this compound within the active site of Mtb DNA gyrase. frontiersin.orgresearchgate.net For spiropyrimidinetriones (SPTs) like this compound, a docking model has been developed to understand their binding mode with Mtb DNA gyrase. nih.govox.ac.uknih.gov These studies are crucial for elucidating the structure-activity relationships (SAR) within this class of inhibitors.

Research has indicated that docking experiments predict the binding of SPTs to be identical to that of QPT-1, a related compound. researchgate.net A notable study by Govender et al. (2022) developed a docking model for SPTs, which provided a structural hypothesis for expanding the SAR. nih.govox.ac.uknih.gov The model was informed by the crystal structure of Staphylococcus aureus gyrase in complex with a progenitor of the SPT class. cardiff.ac.uk

The pyrimidinetrione moiety of the SPTs is considered critical for potency due to its engagement in multiple hydrogen bond interactions within the enzyme's binding pocket. nih.gov The model suggests that one face of the SPT scaffold stacks against an adenosine-thymidine base pair of the DNA, while the other face stacks on a guanosine (B1672433) base. acs.org The two NH groups of the pyrimidinetrione core are predicted to form hydrogen bonds with water molecules, which in turn bridge to the carboxylate of Aspartate 437 (D437) and the 3'-hydroxyl of a cytosine at the DNA cleavage site. acs.org

Table 1: Predicted Interactions from Molecular Docking of Spiropyrimidinetriones

Interacting Moiety of SPTPredicted Interacting Residue/ComponentType of Interaction
Pyrimidinetrione NH groupsWater molecules bridging to D437 and DNAHydrogen Bonding
SPT Scaffold Face 1Adenosine-Thymidine DNA base pairStacking Interaction
SPT Scaffold Face 2Guanosine DNA baseStacking Interaction
Benzisoxazole oxygenTilted π-face of a cytosine baseEdge-to-π Interaction

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor complex, providing insights into the stability and conformational changes of the system over time. biorxiv.orgresearchgate.net While specific MD simulation data for this compound is not extensively published, the methodology is widely applied in the study of DNA gyrase inhibitors to validate docking poses and assess the stability of interactions. researchgate.netbiorxiv.org

MD simulations of related DNA gyrase inhibitors have been performed for durations such as 100 nanoseconds to confirm the stability of the complex in an aqueous environment, which is a closer approximation of physiological conditions than static docking. researchgate.netbiorxiv.orgresearchgate.net These simulations analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the flexibility of the protein and ligand, and to observe the persistence of key interactions, such as hydrogen bonds, throughout the simulation. researchgate.net For instance, MD studies on other potential DNA gyrase inhibitors have shown the formation of stable complexes with a significant number of hydrogen bonds. researchgate.netresearchgate.net

Chemoinformatics and Data Mining in this compound Discovery

Chemoinformatics combines chemistry, computer science, and information technology to analyze large datasets of chemical compounds, accelerating the discovery of new drugs. nih.govfrontiersin.org In the context of antituberculosis drug discovery, chemoinformatics plays a crucial role in identifying novel chemical entities with desirable properties. nih.govfrontiersin.org

The discovery and development of spiropyrimidinetriones, including this compound, benefit from chemoinformatic approaches that allow for the screening of vast chemical libraries and the prioritization of compounds for synthesis and testing. ijnc.ir These methods can involve the use of machine learning models and quantitative structure-activity relationship (QSAR) studies to predict the biological activity of compounds based on their chemical structures. frontiersin.org For example, chemoinformatic tools can be used to develop QSAR models that correlate molecular descriptors with anti-tubercular activity, guiding the design of more potent analogues. nih.gov

In Silico Prediction of this compound Interactions

In silico prediction methods are instrumental in forecasting the interactions between a drug candidate and its biological target, as well as predicting its absorption, distribution, metabolism, and excretion (ADME) properties. ijnc.ir For this compound, these predictions help in understanding its mechanism of action and its potential as a drug.

The primary interaction of this compound is with DNA gyrase, an enzyme essential for DNA replication in bacteria. nih.govnih.gov In silico models predict that SPTs stabilize the enzyme-DNA cleavage complex, which is a key step in their inhibitory mechanism. nih.govox.ac.uknih.gov Furthermore, computational tools can predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds. Chemoinformatic studies on related compounds have revealed excellent ADME profiles, suggesting their potential as viable drug candidates. ijnc.ir

Table 2: In Silico Prediction Focus for this compound and Analogues

Prediction AreaTarget/PropertySignificance
Target InteractionDNA Gyrase Binding SiteElucidating the mechanism of inhibition
ADME PropertiesPharmacokineticsAssessing drug-likeness and bioavailability
ToxicityPotential off-target effectsEvaluating the safety profile

Virtual Screening for this compound Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.netnih.govfrontiersin.org This approach is significantly faster and more cost-effective than experimental high-throughput screening.

In the search for novel antituberculosis agents, virtual screening has been employed to identify new DNA gyrase inhibitors. researchgate.netbiorxiv.orgresearchgate.net This can involve both structure-based virtual screening (SBVS), which uses the 3D structure of the target protein, and ligand-based virtual screening (LBVS), which relies on the properties of known active compounds. For instance, a focused library of thousands of anti-bacterial compounds can be screened using high-throughput virtual screening (HTVS) protocols. researchgate.netbiorxiv.orgresearchgate.net The top-scoring compounds are then subjected to more rigorous docking protocols, such as standard precision (SP) and extra precision (XP) docking, to refine the results. researchgate.netbiorxiv.orgresearchgate.net The binding energies of the most promising candidates can then be calculated using methods like MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) to further prioritize them for experimental testing. researchgate.netresearchgate.net This hierarchical screening approach allows for the efficient identification of novel scaffolds with the potential for development into effective drugs against tuberculosis.

Integration of C22h23f2n5o5 Research into Drug Discovery and Development Paradigms

C22H23F2N5O5 in Early-Stage Drug Discovery Pipelines

The urgent need to replenish the TB drug discovery and development pipeline with novel candidates has positioned compounds like this compound at the forefront of research efforts. nih.gov The primary goal is to identify new drugs with novel modes of action or novel modes of inhibition against clinically validated targets to circumvent existing drug resistance mechanisms. nih.gov this compound, identified within the spiropyrimidinetrione class, represents a promising scaffold for developing next-generation antibiotics. nih.gov Early-stage discovery often involves high-throughput screening of large compound libraries to identify "hits" with desired biological activity. researchgate.netacs.org

Target-based drug discovery begins with a known, validated biological target that is crucial for the pathogen's survival. For this compound, the designated target is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and a clinically validated target for treating TB. nih.gov The spiropyrimidinetrione class inhibits DNA gyrase through a novel mode of inhibition that involves the stabilization of the DNA cleavage complex, a mechanism distinct from that of fluoroquinolones, another class of gyrase inhibitors. researchgate.net This different binding mode is significant as it suggests the potential to overcome fluoroquinolone resistance, a major clinical challenge. nih.gov

Research has demonstrated that this compound and its analogues exhibit potent inhibitory activity against Mycobacterium tuberculosis (Mtb) DNA gyrase. For instance, compound 42 , an analogue of this compound, showed a half-maximal inhibitory concentration (IC50) of 2.0 µM against Mtb DNA gyrase. nih.gov To further understand this interaction and guide the development of more potent inhibitors, a docking model for spiropyrimidinetriones with Mtb DNA gyrase has been developed, providing a structural hypothesis for expanding the structure-activity relationship (SAR). researchgate.net

Table 1: Inhibitory Activity of a this compound Analogue

Compound Target IC50 (µM)

In parallel with target-based approaches, phenotypic screening plays a crucial role in antibacterial drug discovery. acs.org This strategy involves testing compounds directly against whole bacterial cells to identify those that inhibit growth, without prior knowledge of the specific target. nih.govacs.org Phenotypic screens have been highly successful in identifying new scaffolds for anti-TB drug development. nih.gov

The initial identification of the spiropyrimidinetrione scaffold's activity against M. tuberculosis can be accomplished through such whole-cell phenotypic screens, which measure the minimum inhibitory concentration (MIC) required to prevent bacterial growth. acs.orgresearchgate.net For example, the this compound analogue, compound 42 , demonstrated a low MIC of 0.49 µM against Mtb. nih.gov A key advantage of this approach is that it ensures the identified compounds are cell-permeable and active against intact bacteria. acs.org Following a successful phenotypic hit, target deconvolution studies are often undertaken, which can involve sequencing resistant mutants to identify the compound's molecular target, thereby validating the mechanism of action. nih.gov

Lead Optimization Strategies for this compound

Once a promising "hit" compound like this compound is identified, it enters the lead optimization phase. The goal of this stage is to chemically modify the molecule to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile, while minimizing potential toxicity.

Lead optimization is an iterative process involving cycles of chemical synthesis and biological testing. nih.gov Guided by structure-activity relationships (SAR) and computational models, medicinal chemists design and synthesize new analogues of the lead compound. researchgate.net For the spiropyrimidinetrione class, a structural hypothesis derived from a docking model with Mtb DNA gyrase serves as a guide for SAR expansion. researchgate.net

An example of this iterative process involves the synthesis of new analogues by modifying specific parts of the this compound scaffold. nih.gov These new compounds are then tested for their inhibitory activity against the target enzyme (DNA gyrase) and their whole-cell activity against M. tuberculosis. This cycle of design, synthesis, and testing allows researchers to systematically refine the compound's structure to achieve optimal characteristics for a potential drug candidate. nih.gov

Investigational New Drug (IND)-Enabling Studies for this compound

Before a new drug candidate can be tested in humans, it must undergo a rigorous series of preclinical studies known as Investigational New Drug (IND)-enabling studies. researchgate.net These studies are designed to provide sufficient data to regulatory authorities, such as the U.S. Food and Drug Administration (FDA), to demonstrate that the compound is reasonably safe for initial administration to humans. who.int This phase includes pharmacology, toxicology, and chemistry, manufacturing, and controls (CMC) activities. researchgate.net Another spiropyrimidinetrione, zoliflodacin, has successfully progressed to Phase 3 clinical trials for treating gonorrhea, indicating that this class of compounds can navigate the IND-enabling process. nih.gov

A critical component of IND-enabling studies is the toxicology assessment, which must be conducted in compliance with Good Laboratory Practice (GLP) guidelines. researchgate.net GLP is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. researchgate.netnih.gov

These regulations, established by authorities like the Organisation for Economic Co-operation and Development (OECD) and national regulatory bodies, govern the planning, performance, monitoring, recording, reporting, and archiving of safety studies. nih.gov For a compound like this compound, GLP-compliant studies would assess its potential toxicity in various animal models, including studies on genotoxicity, phototoxicity, and cardiotoxicity, to establish a preliminary safety profile before it can be considered for clinical trials. who.intresearchgate.net

Table 2: Mentioned Compounds

Compound Name/Identifier Chemical Class
This compound Spiropyrimidinetrione
Analogue 42 Spiropyrimidinetrione
Zoliflodacin Spiropyrimidinetrione

Impact of Human Biology Principles on Tovorafenib Research

The development and investigation of tovorafenib, a compound with the chemical formula this compound, has been profoundly influenced by principles of human biology, particularly in the context of pediatric low-grade gliomas (pLGG). patsnap.comclinicaltrialsarena.com This targeted therapy's journey from a laboratory molecule to a clinically evaluated agent underscores the critical role of understanding the specific genetic and molecular drivers of disease.

A cornerstone of tovorafenib's development lies in the identification of BRAF gene alterations as key oncogenic drivers in a majority of pLGG cases. clinicaltrialsarena.comasco.org Human biology research revealed that genomic alterations, such as BRAF fusions (like KIAA1549::BRAF) and BRAF V600E mutations, lead to the constitutive activation of the mitogen-activated protein kinase (MAPK) signaling pathway. patsnap.comasco.orgnih.gov This pathway, crucial for normal cell growth and division, becomes dysregulated in cancer cells, promoting uncontrolled proliferation. nih.govdrugbank.com This fundamental insight into the disease's molecular underpinnings provided a clear therapeutic target.

Tovorafenib was designed as a selective, oral, central nervous system-penetrant, type II pan-RAF inhibitor. patsnap.comdayonebio.comdayonebio.com This design directly addresses the biological drivers of pLGG. As a type II inhibitor, it targets both monomeric (BRAF V600 mutations) and dimeric (BRAF fusions) forms of the RAF kinase. dayonebio.comnih.gov This dual activity is a significant advantage, as it allows the drug to be effective against a wider range of BRAF alterations found in the pLGG patient population. cancer.gov Furthermore, unlike some earlier type I BRAF inhibitors, tovorafenib does not induce paradoxical activation of the MAPK pathway in preclinical models, a crucial consideration for safety and efficacy. asco.orgnih.gov

Moreover, the assessment of tovorafenib's efficacy in clinical trials has incorporated multiple response assessment criteria, including RANO-HGG, RAPNO, and RANO-LGG. ucl.ac.ukresearchgate.net This comprehensive approach acknowledges the complex and heterogeneous nature of pLGG tumor biology and its response to treatment. ucl.ac.uk It allows for a more nuanced understanding of the drug's impact on different aspects of the tumor.

The development of tovorafenib also highlights the importance of collaborative efforts grounded in human biology research. The journey of this drug involved partnerships between patient advocacy groups, academic institutions, and pharmaceutical companies, all driven by the common goal of addressing the unmet medical need in pediatric brain tumors. dayonebio.com This collaborative model, initiated by a deep understanding of the disease's biological basis, has been instrumental in advancing tovorafenib through the drug development pipeline. dayonebio.com

Research Findings from Clinical Trials

Clinical trials have provided detailed insights into the efficacy of tovorafenib in pediatric patients with low-grade glioma. The data below is from the registrational arm of the phase 2 FIREFLY-1 trial.

Data from the FIREFLY-1 trial as of a June 5, 2023 data cutoff. ucl.ac.uk

Data from the FIREFLY-1 trial as of a June 5, 2023 data cutoff. ucl.ac.uk

These findings demonstrate the significant clinical activity of tovorafenib in this patient population, directly correlating with the initial hypothesis that targeting the underlying BRAF alterations would lead to meaningful therapeutic outcomes.

Future Directions and Emerging Methodologies in C22h23f2n5o5 Research

Advanced Experimental Techniques for C22H23F2N5O5 Characterization

The precise characterization of this compound is fundamental to understanding its behavior and potential interactions. While standard analytical techniques provide a foundational understanding, future research will increasingly rely on more advanced and sensitive methods to elucidate its complex properties.

Emerging High-Resolution Analytical Methods:

Techniques such as cryogenic electron microscopy (Cryo-EM) are anticipated to play a significant role in visualizing the three-dimensional structure of this compound in complex with its biological targets at near-atomic resolution. Furthermore, advancements in mass spectrometry, including techniques like native mass spectrometry, will enable the study of the compound's interactions with other molecules in a state that more closely resembles the physiological environment.

Advanced Spectroscopic and Imaging Techniques:

The application of advanced spectroscopic methods, such as two-dimensional nuclear magnetic resonance (2D-NMR) and terahertz spectroscopy, will provide deeper insights into the molecular dynamics and conformational changes of this compound. In parallel, super-resolution microscopy and chemical imaging techniques will allow for the visualization of the compound's subcellular localization and distribution within biological systems with unprecedented detail.

Novel Computational Tools and AI/Machine Learning Applications in this compound Studies

The integration of computational approaches, particularly artificial intelligence (AI) and machine learning (ML), is set to revolutionize the study of this compound. These tools offer powerful capabilities for data analysis, prediction, and the generation of new hypotheses.

Predictive Modeling and Simulation:

AI and ML algorithms can analyze vast datasets to predict the physicochemical properties, biological activity, and potential off-target effects of this compound. nih.govmedkoo.com Molecular dynamics simulations and quantum mechanics calculations will continue to provide detailed insights into the compound's behavior at the atomic level, guiding the design of future derivatives with improved properties.

Table 1: Applications of AI and Machine Learning in this compound Research

Application Area Description Potential Impact
Target Identification Utilizing genomic and proteomic data to predict novel biological targets for this compound. Accelerates the discovery of new therapeutic applications.
Virtual Screening Screening large virtual libraries of compounds to identify molecules with similar or improved activity profiles. medkoo.com Reduces the time and cost associated with experimental screening.
ADMET Prediction Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of this compound and its analogs. Enhances the efficiency of preclinical development.

| Biomarker Discovery | Analyzing clinical and experimental data to identify biomarkers that predict response to this compound. | Enables a more personalized approach to therapy. |

This table is interactive. Click on the headers to sort the data.

Translational Research Concepts for this compound (excluding human trials)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application to improve health. For this compound, this involves a series of preclinical steps to evaluate its potential as a therapeutic agent.

Preclinical Efficacy and Mechanism of Action Studies:

Future research will focus on robust preclinical studies using relevant in vitro and in vivo models to confirm the efficacy of this compound. These studies will also be crucial for further elucidating its mechanism of action, identifying the specific molecular pathways it modulates, and understanding the full spectrum of its biological effects.

Development of Preclinical Models:

The development and utilization of more sophisticated preclinical models, such as organoids and patient-derived xenografts, will provide a more accurate prediction of how this compound might behave in a complex biological system. These models can offer valuable insights into disease-specific responses and potential resistance mechanisms.

Unexplored Biological Pathways and this compound

While initial research may have identified primary biological targets for this compound, a significant area for future investigation lies in uncovering its effects on other, currently unknown, biological pathways.

Systems Biology Approaches:

Employing systems biology approaches, such as genomics, proteomics, and metabolomics, will enable a comprehensive analysis of the global changes that occur in biological systems upon treatment with this compound. This holistic view can reveal unexpected connections to various cellular processes and signaling networks.

Chemical Biology and Probe Development:

The development of chemical probes derived from the this compound scaffold will be instrumental in identifying novel binding partners and exploring its polypharmacology. These tools can help to "fish out" interacting proteins from complex cellular lysates, thereby uncovering new biological functions and potential therapeutic opportunities.

Table 2: Investigational Compounds Mentioned

Compound Name Chemical Formula

Q & A

Q. How can researchers determine the purity and structural identity of C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​ during synthesis?

Methodological Answer:

  • Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and elemental composition.
  • Employ 1^1H/13^{13}C NMR spectroscopy to verify structural integrity, focusing on fluorine environments (due to 19^{19}F coupling patterns) and nitrogen/oxygen functional groups .
  • Validate purity via HPLC-UV/ELSD with a C18 column, using gradient elution (e.g., water/acetonitrile with 0.1% formic acid) to detect impurities <0.1% .
  • Cross-reference spectral data with synthetic intermediates and published analogs to resolve ambiguities in stereochemistry or regiochemistry .

Q. What experimental design considerations are critical for assessing the stability of C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​ under physiological conditions?

Methodological Answer:

  • Conduct accelerated stability studies in simulated biological matrices (e.g., plasma, PBS at pH 7.4) at 37°C, with sampling intervals (0, 24, 48, 72 hours) to monitor degradation via LC-MS .
  • Include positive controls (e.g., known labile compounds) and negative controls (inert solvents) to distinguish compound-specific vs. matrix-driven instability .
  • Quantify degradation products using calibration curves and apply Arrhenius kinetics to predict shelf-life under standard storage conditions .

Q. How should researchers optimize reaction yields for C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​ in multi-step syntheses?

Methodological Answer:

  • Use design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
  • Monitor reaction progress with in situ FTIR or Raman spectroscopy to detect intermediate formation and minimize side reactions .
  • Apply green chemistry principles (e.g., solvent recycling, catalytic systems) to improve scalability and reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​ across independent studies?

Methodological Answer:

  • Perform meta-analysis to harmonize datasets, adjusting for variables like assay type (e.g., cell-free vs. cell-based), compound concentration, and batch-to-batch variability .
  • Use counter-screening assays to rule out off-target effects (e.g., CYP450 inhibition, hERG binding) that may skew pharmacological interpretations .
  • Validate findings through independent replication in orthogonal systems (e.g., CRISPR-edited cell lines, animal models) to confirm mechanism-specific effects .

Q. What strategies are effective for elucidating the metabolic pathways of C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​ in vivo?

Methodological Answer:

  • Employ radiolabeled isotopes (e.g., 14^{14}C or 3^{3}H) at specific positions to track metabolic fate via autoradiography or scintillation counting .
  • Combine LC-MS/MS with hydrogen-deuterium exchange (HDX) to identify phase I/II metabolites and characterize reactive intermediates .
  • Integrate physiologically based pharmacokinetic (PBPK) modeling to predict human metabolic clearance from preclinical data .

Q. How should researchers design studies to evaluate structure-activity relationships (SAR) for analogs of C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​?

Methodological Answer:

  • Prioritize scaffold modifications based on computational docking (e.g., fluorine substitution for improved binding affinity or metabolic stability) .
  • Use free-energy perturbation (FEP) calculations to predict thermodynamic impacts of substituent changes on target binding .
  • Validate SAR hypotheses with crystallography (if target structures are available) or NMR-based ligand-observed experiments (e.g., STD, WaterLOGSY) .

Methodological Frameworks for Data Analysis

Q. What statistical approaches are recommended for analyzing dose-response data in C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​ pharmacology studies?

Methodological Answer:

  • Fit data to nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50_{50}/IC50_{50} values, reporting 95% confidence intervals .
  • Apply Grubbs' test to identify outliers and ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons .
  • Include replicates (n ≥ 3) and report effect sizes to ensure robustness against biological variability .

Q. How should researchers address discrepancies between computational predictions and experimental results for C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​?

Methodological Answer:

  • Re-evaluate force field parameters in molecular dynamics simulations, especially for fluorine atoms, which may require customized partial charges .
  • Cross-validate docking poses with experimental mutagenesis data to confirm critical binding residues .
  • Use machine learning models trained on high-quality datasets to improve predictive accuracy for physicochemical properties (e.g., logP, solubility) .

Data Quality and Reproducibility

Q. What criteria should be used to assess the quality of C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​ research data?

Methodological Answer:

  • Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor .
  • Follow checklists for methodological transparency (e.g., compound characterization, statistical power, raw data archiving) .
  • Example Checklist:
CriteriaCompliance (Yes/No)
Full spectral data providedYes
Independent replication attemptedPartially
Confounding variables controlledYes

Q. How can researchers enhance reproducibility in studies involving C22_{22}22​H23_{23}23​F2_22​N5_55​O5_55​?

Methodological Answer:

  • Provide detailed synthetic protocols in Supporting Information, including batch-specific yields and purification logs .
  • Use open-source software (e.g., KNIME, Python) for data processing to ensure transparency in analytical workflows .
  • Deposit raw data in public repositories (e.g., Zenodo, ChemRxiv) with DOIs for peer scrutiny .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.